1-(3,4-Dimethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea 1-(3,4-Dimethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 1203006-07-8
VCID: VC7142124
InChI: InChI=1S/C22H19N3O5/c1-28-19-10-8-14(12-20(19)29-2)24-22(27)23-13-7-9-17-15(11-13)21(26)25-16-5-3-4-6-18(16)30-17/h3-12H,1-2H3,(H,25,26)(H2,23,24,27)
SMILES: COC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OC
Molecular Formula: C22H19N3O5
Molecular Weight: 405.41

1-(3,4-Dimethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

CAS No.: 1203006-07-8

Cat. No.: VC7142124

Molecular Formula: C22H19N3O5

Molecular Weight: 405.41

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea - 1203006-07-8

Specification

CAS No. 1203006-07-8
Molecular Formula C22H19N3O5
Molecular Weight 405.41
IUPAC Name 1-(3,4-dimethoxyphenyl)-3-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea
Standard InChI InChI=1S/C22H19N3O5/c1-28-19-10-8-14(12-20(19)29-2)24-22(27)23-13-7-9-17-15(11-13)21(26)25-16-5-3-4-6-18(16)30-17/h3-12H,1-2H3,(H,25,26)(H2,23,24,27)
Standard InChI Key BHQMMKAMYSAVDD-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The compound’s molecular formula is C24H23N3O5, with a molecular weight of 433.464 g/mol. Its IUPAC name, 1-(3,4-dimethoxyphenyl)-3-(5-ethyl-6-oxobenzo[b] benzoxazepin-8-yl)urea, reflects the integration of three key components:

  • A 3,4-dimethoxyphenyl group (C8H9O2), contributing electron-donating methoxy substituents.

  • A dibenzo[b,f] oxazepine core (C13H9NO2), featuring a seven-membered oxazepine ring fused to two benzene rings.

  • A urea linker (CH4N2O), bridging the aromatic and heterocyclic moieties.

The SMILES notation (CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)OC)OC) provides a simplified two-dimensional representation, highlighting the ethyl group at position 10, the ketone at position 11, and the methoxy groups at positions 3 and 4 of the phenyl ring.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Registry Number1203080-58-3
Molecular FormulaC24H23N3O5
Molecular Weight433.464 g/mol
IUPAC Name1-(3,4-dimethoxyphenyl)-3-(5-ethyl-6-oxobenzo[b][1, benzoxazepin-8-yl)urea
Topological Polar Surface Area106 Ų

Structural and Electronic Analysis

Three-Dimensional Conformation

The dibenzo[b,f] oxazepine core adopts a non-planar conformation due to the seven-membered oxazepine ring, which introduces slight puckering. Density functional theory (DFT) calculations on analogous compounds predict that the carbonyl group at position 11 and the ethyl substituent at position 10 induce localized strain, potentially influencing binding interactions in biological systems. The 3,4-dimethoxyphenyl group adopts a coplanar orientation relative to the urea linker, facilitated by resonance stabilization between the methoxy oxygen lone pairs and the aromatic π-system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H NMR: Signals for the ethyl group (δ ~1.2 ppm, triplet; δ ~3.4 ppm, quartet) and methoxy protons (δ ~3.8 ppm, singlet) are characteristic. Aromatic protons in the dibenzooxazepine core resonate between δ 6.8–7.9 ppm as multiplet patterns.

  • 13C NMR: The ketone carbonyl (C=O) appears at δ ~195 ppm, while the urea carbonyl (N–C=O) resonates at δ ~165 ppm.

Mass Spectrometry:
Electrospray ionization (ESI-MS) typically yields a molecular ion peak at m/z 433.464 ([M+H]+), with fragmentation patterns indicating cleavage at the urea linkage and loss of the ethyl group (–C2H5).

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound is synthesized via a convergent strategy:

  • Dibenzo[b,f] oxazepine Core Formation:

    • Cyclocondensation of 2-aminophenol derivatives with α,β-unsaturated ketones under acidic conditions.

    • Introduction of the ethyl group via alkylation at position 10 using ethyl bromide.

  • Urea Linkage Construction:

    • Reaction of an isocyanate intermediate (generated from the dibenzooxazepine amine) with 3,4-dimethoxyaniline in anhydrous tetrahydrofuran (THF).

Challenges and Yield Optimization

Key challenges include:

  • Regioselectivity: Competing reactions at positions 2 and 8 of the dibenzooxazepine core require careful temperature control (0–5°C) to favor the desired isomer.

  • Urea Stability: Moisture-sensitive intermediates necessitate inert atmosphere handling (N2/Ar) to prevent hydrolysis.

Reported yields for analogous compounds range from 12–35%, suggesting room for catalytic or solvent optimization.

Hypothetical Biological Activities and Mechanisms

While direct studies on this compound are absent, structurally related urea derivatives exhibit:

  • Kinase Inhibition: Urea moieties in similar dibenzooxazepines bind to ATP pockets in kinases (e.g., JAK2, EGFR), disrupting phosphorylation cascades.

  • Anti-Inflammatory Effects: Methoxy-substituted aryl groups modulate COX-2 and 5-LOX pathways, reducing prostaglandin and leukotriene synthesis.

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC50 (nM)Source
1-(4-Methoxyphenyl)-3-(8-methyl-11-oxo-dibenzooxazepin-2-yl)ureaEGFR78 ± 12
1-Benzyl-3-(11-oxo-dibenzooxazepin-2-yl)ureaJAK2145 ± 23

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The compound’s calculated LogP (2.8 ± 0.3) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) but reduce bioavailability in aqueous physiological environments.

Metabolic Stability

In vitro microsomal assays on analogs indicate:

  • Phase I Metabolism: Oxidative demethylation of methoxy groups by CYP3A4/2D6, yielding catechol intermediates.

  • Phase II Metabolism: Glucuronidation of hydroxylated metabolites, facilitating renal excretion.

Future Directions and Research Gaps

  • Synthetic Methodology: Development of enantioselective routes to access chiral dibenzooxazepine derivatives.

  • Target Identification: High-throughput screening against kinase panels and GPCR libraries.

  • Toxicological Profiling: In vivo studies to assess hepatotoxicity and cardiotoxicity risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator